molecular formula C13H16ClNO4S B2801466 Benzyl N-({1-[(chlorosulfonyl)methyl]cyclopropyl}methyl)carbamate CAS No. 1780518-29-7

Benzyl N-({1-[(chlorosulfonyl)methyl]cyclopropyl}methyl)carbamate

Cat. No. B2801466
CAS RN: 1780518-29-7
M. Wt: 317.78
InChI Key: LKHOHKKZOMNHEX-UHFFFAOYSA-N
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Description

Benzyl N-({1-[(chlorosulfonyl)methyl]cyclopropyl}methyl)carbamate is a chemical compound with the formula C12H14ClNO4S . It contains a total of 34 bonds, including 20 non-H bonds, 9 multiple bonds, 6 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 three-membered ring, 1 six-membered ring, 1 (thio-) carbamate (aliphatic), and 1 sulfone .


Molecular Structure Analysis

The molecular structure of Benzyl N-({1-[(chlorosulfonyl)methyl]cyclopropyl}methyl)carbamate consists of 14 Hydrogen atoms, 12 Carbon atoms, 1 Nitrogen atom, 4 Oxygen atoms, 1 Sulfur atom, and 1 Chlorine atom . The molecule contains a total of 34 bonds, including 20 non-H bonds, 9 multiple bonds, 6 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 three-membered ring, 1 six-membered ring, 1 (thio-) carbamate (aliphatic), and 1 sulfone .

Scientific Research Applications

Synthetic Applications

Benzyl N-({1-[(chlorosulfonyl)methyl]cyclopropyl}methyl)carbamate is involved in various synthetic processes. For instance, it has been used in the synthesis of N-protected allylic amines from allyl ethers, utilizing chlorosulfonyl isocyanate. This process, which involves the conversion of various allyl ethers into corresponding N-allylcarbamates, highlights the compound's role in synthesizing carbamate derivatives and showcases its potential in creating diverse chemical entities (Kim et al., 2001) (Kim et al., 2000).

Mechanochemical Synthesis

The compound is also relevant in mechanochemical synthesis. It has been used in the mechanochemical preparation of carbamates, employing 1,1′-carbonyldiimidazole as an eco-friendly acylation agent. This method enhances reactivity and offers a sustainable approach for synthesizing carbamates (Lanzillotto et al., 2015).

Protective Group in Organic Synthesis

Benzyl N-({1-[(chlorosulfonyl)methyl]cyclopropyl}methyl)carbamate derivatives, such as the (1-methyl)cyclopropyloxycarbonyl (MPoc) carbamate, have been explored as new protecting groups for amines. These compounds offer resistance to various chemical conditions, making them valuable in the synthesis of sensitive organic molecules (Snider & Wright, 2011).

properties

IUPAC Name

benzyl N-[[1-(chlorosulfonylmethyl)cyclopropyl]methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClNO4S/c14-20(17,18)10-13(6-7-13)9-15-12(16)19-8-11-4-2-1-3-5-11/h1-5H,6-10H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKHOHKKZOMNHEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CNC(=O)OCC2=CC=CC=C2)CS(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl N-({1-[(chlorosulfonyl)methyl]cyclopropyl}methyl)carbamate

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